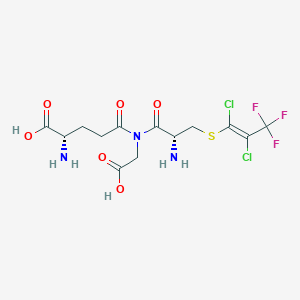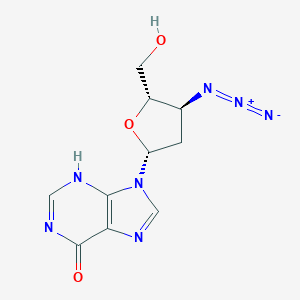
Inosine, 3'-azido-2',3'-dideoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Inosine, 3'-azido-2',3'-dideoxy- is a nucleoside analog that has gained attention in scientific research due to its potential therapeutic applications. It is synthesized using a multi-step process that involves the reaction of inosine with different reagents. The compound has shown promising results in various studies, including its use in cancer treatment, antiviral therapy, and as a potential tool for gene editing.
Mécanisme D'action
The mechanism of action of inosine, 3'-azido-2',3'-dideoxy- involves its incorporation into DNA and RNA, where it can disrupt normal cellular processes. It has been shown to induce cell death in cancer cells by inhibiting DNA replication and repair. It also inhibits viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In gene editing, it induces site-specific DNA cleavage by binding to specific DNA sequences.
Effets Biochimiques Et Physiologiques
Inosine, 3'-azido-2',3'-dideoxy- has been shown to have various biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit viral replication, and induce site-specific DNA cleavage. Additionally, it has been shown to have immunomodulatory effects, where it can enhance the immune response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
Inosine, 3'-azido-2',3'-dideoxy- has several advantages for lab experiments. It is easy to synthesize using a multi-step process, and it has shown promising results in various scientific research applications. However, it has some limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research on inosine, 3'-azido-2',3'-dideoxy-. One potential direction is to further study its use in cancer treatment, where it has shown promising results in inducing cell death in cancer cells. Another potential direction is to study its use as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, further studies are needed to determine its safety and efficacy in gene editing applications.
Méthodes De Synthèse
The synthesis of inosine, 3'-azido-2',3'-dideoxy- involves a multi-step process that includes the reaction of inosine with different reagents. The first step involves the protection of the hydroxyl group at the 2' position of inosine using a protecting group such as TBDMS. The second step involves the reaction of the protected inosine with azide reagent, followed by deprotection of the TBDMS group to obtain the final product.
Applications De Recherche Scientifique
Inosine, 3'-azido-2',3'-dideoxy- has shown promising results in various scientific research applications. It has been studied for its potential use in cancer treatment, where it has been shown to induce cell death in cancer cells. It has also been studied as an antiviral agent, where it has been shown to inhibit the replication of HIV and other viruses. Additionally, it has been studied as a potential tool for gene editing, where it has been shown to induce site-specific DNA cleavage.
Propriétés
Numéro CAS |
116597-13-8 |
|---|---|
Nom du produit |
Inosine, 3'-azido-2',3'-dideoxy- |
Formule moléculaire |
C10H11N7O3 |
Poids moléculaire |
277.24 g/mol |
Nom IUPAC |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N7O3/c11-16-15-5-1-7(20-6(5)2-18)17-4-14-8-9(17)12-3-13-10(8)19/h3-7,18H,1-2H2,(H,12,13,19)/t5-,6+,7+/m0/s1 |
Clé InChI |
SEUFIMAGNSSKRT-RRKCRQDMSA-N |
SMILES isomérique |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N=[N+]=[N-] |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2NC=NC3=O)CO)N=[N+]=[N-] |
Synonymes |
9-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Benzodioxole-5-carboxamide, N-[[4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B56375.png)
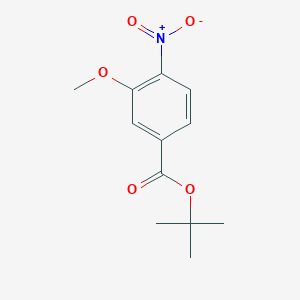
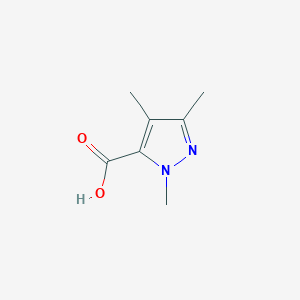
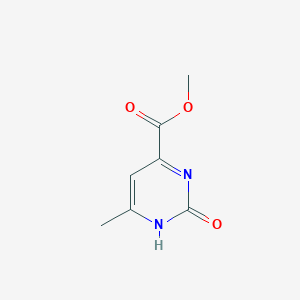
![[2-(Aminomethyl)phenyl]acetic Acid](/img/structure/B56386.png)
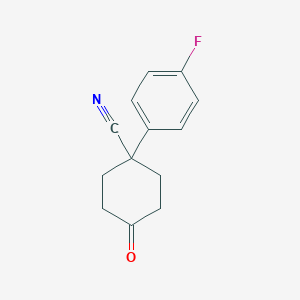
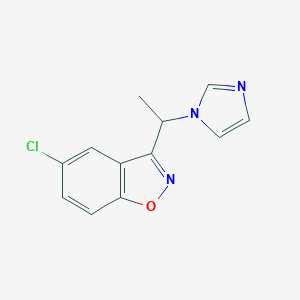
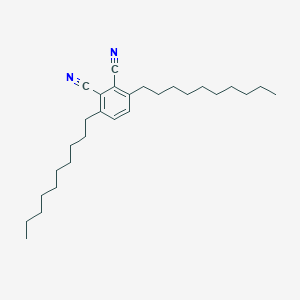
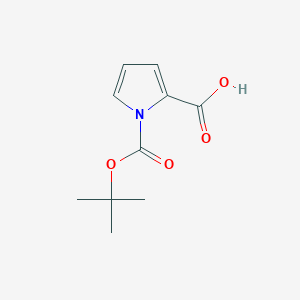

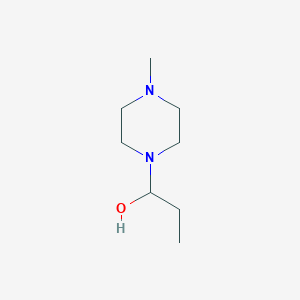
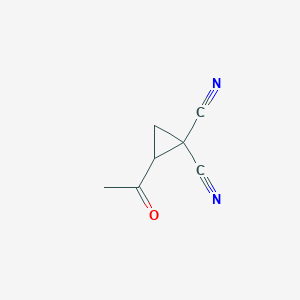
![(3aR,4R,5R,6aS)-4-((R)-3-Hydroxy-5-phenylpentyl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B56401.png)
